2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine

Vue d'ensemble

Description

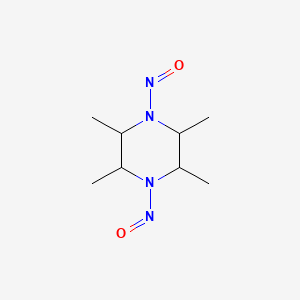

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine is an organic compound with the molecular formula C8H16N4O2 and a molecular weight of 200.24 g/mol It is a derivative of piperazine, characterized by the presence of four methyl groups and two nitroso groups attached to the piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine typically involves the nitrosation of 2,3,5,6-tetramethylpiperazine. The reaction is carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl), under controlled temperature conditions . The general reaction scheme is as follows:

2,3,5,6-Tetramethylpiperazine+NaNO2+HCl→this compound+NaCl+H2O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitrosation reaction, with careful control of reaction parameters to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso groups to amino groups.

Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophiles like halogens (Cl2, Br2) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2,3,5,6-tetramethyl-1,4-diaminopiperazine.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine has been studied for its potential use in medicinal chemistry due to its mutagenic properties. Research indicates that it can induce mutagenicity in various biological systems. For example:

- Drosophila Assays : Studies have shown that this compound can cause chromosome loss and induce X-linked recessive lethals in Drosophila melanogaster, demonstrating its potential as a mutagenic agent .

- Mechanistic Studies : It has been utilized to understand the mechanisms of nitrosamine-induced carcinogenesis and the role of nitroso compounds in genetic mutations .

Environmental Science

The compound is also relevant in environmental studies:

- Pollutant Detection : Its properties allow it to be used as a marker for detecting nitrosamines in environmental samples. This is crucial for assessing pollution levels and the potential health risks associated with exposure to nitrosamines .

- Biodegradation Studies : Research has explored the degradation pathways of nitrosamines like this compound in soil and water environments to evaluate their persistence and ecological impact .

Materials Science

In materials science, this compound serves as a precursor for synthesizing various high-performance polymers:

- Polymer Synthesis : It is used as a monomer or cross-linking agent in the production of polyimide coatings and other advanced materials that require thermal stability and chemical resistance .

- Functional Materials : Its unique chemical structure allows it to contribute to the development of functional materials with specific properties tailored for electronic applications .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dinitrosopiperazine: Lacks the methyl groups present in 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine.

2,3,5,6-Tetramethylpiperazine: Lacks the nitroso groups present in this compound.

N,N’-Dinitrosopiperazine: Similar structure but different substitution pattern.

Uniqueness

This compound is unique due to the presence of both methyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Activité Biologique

2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine (TDNP) is a compound of interest in biological research due to its unique chemical structure and potential interactions with biological systems. This article explores the biological activity of TDNP, including its mechanisms of action, mutagenicity, and potential therapeutic applications.

TDNP is characterized by its dinitrosopiperazine structure with four methyl groups. This unique configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O4 |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 119-57-3 |

The biological activity of TDNP is primarily attributed to its nitroso groups, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein structure and function, affecting various biochemical pathways and cellular processes. Specifically, TDNP may interact with enzymes and receptors involved in critical cellular functions.

Mutagenicity and Carcinogenicity

Research has shown that TDNP exhibits mutagenic properties in certain test systems. In studies involving Drosophila melanogaster, TDNP was found to induce sex-linked recessive lethal mutations, indicating its potential mutagenic effects . However, it has not been classified as a carcinogen in rodent studies; compounds that were not mutagenic did not show carcinogenic effects in rats .

Table: Summary of Mutagenicity Studies

| Study Type | Organism | Result |

|---|---|---|

| Salmonella Mutagenicity Test | Salmonella typhimurium | Positive for mutagenicity |

| Drosophila Chromosome Loss | Drosophila melanogaster | Induced mutations |

| Rodent Carcinogenicity | Rats | No significant carcinogenicity |

Case Studies

- Drosophila Mutagenicity Test : In a series of experiments using Drosophila, TDNP was shown to significantly increase the frequency of mutations at various concentrations. The results suggested a dose-response relationship, where higher concentrations led to increased mutation rates .

- Carcinogenic Studies : Long-term exposure studies in rodents indicated that while TDNP was linked to mutagenic effects, it did not lead to tumor formation. This distinction is crucial for understanding the compound's safety profile in potential therapeutic applications .

Applications in Research

TDNP has been studied for its potential applications in various fields:

- Chemistry : Used as a reagent in organic synthesis and as a precursor for other complex molecules.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic properties.

- Medicine : Explored as a model compound for drug development due to its unique structural characteristics.

Propriétés

IUPAC Name |

2,3,5,6-tetramethyl-1,4-dinitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-5-6(2)12(10-14)8(4)7(3)11(5)9-13/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOJWCVESZTLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(C(N1N=O)C)C)N=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875768 | |

| Record name | 2356-TETRAME-N,N'-DIN=O PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63441-59-8, 23264-57-5 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-dinitrosopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063441598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2356-TETRAME-N,N'-DIN=O PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.